molecular formula C7H15NO4 B1379367 2-(2-Ethoxyethoxy)ethyl carbamate CAS No. 1379303-63-5

2-(2-Ethoxyethoxy)ethyl carbamate

Cat. No.: B1379367
CAS No.: 1379303-63-5
M. Wt: 177.2 g/mol
InChI Key: LWKFNWYUYUAOSC-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl carbamate is an organic compound with the molecular formula C7H15NO4. It is a carbamate ester, which means it is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Ethoxyethoxy)ethyl carbamate can be synthesized through several methods. One common method involves the reaction of 2-(2-ethoxyethoxy)ethanol with a carbamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and yields the desired carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl carbamate involves its interaction with specific molecular targets. It acts as a cholinesterase inhibitor, forming unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes. This inhibition is reversible and affects the signal transduction at the neuromuscular junction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyethoxy)ethyl carbamate is unique due to its specific ethoxyethoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields .

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-2-10-3-4-11-5-6-12-7(8)9/h2-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKFNWYUYUAOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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